molecular formula C28H23N3 B14181592 9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole CAS No. 856411-07-9

9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole

Cat. No.: B14181592
CAS No.: 856411-07-9
M. Wt: 401.5 g/mol
InChI Key: ZYOVLZTXDNHABO-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the carbazole core and the pyridine rings. This reaction often employs palladium catalysts and requires specific conditions such as inert atmosphere, appropriate solvents (e.g., toluene or DMF), and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s ability to transport holes and its photophysical properties are crucial. The nitrogen atoms in the pyridine rings and the carbazole core play a significant role in these interactions, facilitating charge transfer and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(9-octyl-9H-carbazole-2-yl)pyridine
  • 3,5-Bis(9-octyl-9H-carbazole-3-yl)pyridine
  • 2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
  • 2,6-Bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine

Uniqueness

9-Ethyl-3,6-bis[2-(pyridin-2-yl)ethenyl]-9H-carbazole is unique due to its specific structural configuration, which provides a balance of photophysical properties and thermal stability. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices .

Properties

CAS No.

856411-07-9

Molecular Formula

C28H23N3

Molecular Weight

401.5 g/mol

IUPAC Name

9-ethyl-3,6-bis(2-pyridin-2-ylethenyl)carbazole

InChI

InChI=1S/C28H23N3/c1-2-31-27-15-11-21(9-13-23-7-3-5-17-29-23)19-25(27)26-20-22(12-16-28(26)31)10-14-24-8-4-6-18-30-24/h3-20H,2H2,1H3

InChI Key

ZYOVLZTXDNHABO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=CC=N3)C4=C1C=CC(=C4)C=CC5=CC=CC=N5

Origin of Product

United States

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